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L-[6-13C]fucose

Cat. No.: B1446002
CAS No.: 478518-51-3
M. Wt: 165.15 g/mol
InChI Key: SHZGCJCMOBCMKK-BUCMHYPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Fucose in Eukaryotic Glycans and Glycoconjugates

L-fucose is a deoxyhexose sugar that is notable for being one of the few monosaccharides found in mammalian glycans in the L-configuration. nih.govoup.com It is a fundamental component of a vast array of N-linked and O-linked glycans on proteins and is also found in glycolipids, forming structures known as glycoconjugates. g1dfoundation.orgnih.gov The process of attaching fucose to these molecules, termed fucosylation, is catalyzed by a family of enzymes called fucosyltransferases. nih.govg1dfoundation.org

Fucosylated glycans are critical mediators of a wide range of biological recognition events. nih.gov Their functions are diverse and vital, including:

Cell-Cell and Cell-Matrix Interactions: Fucose-containing structures on the cell surface are crucial for communication between cells and their environment. nih.govpnas.org

Blood Group Antigens: Fucose is an essential component of the H, Lewis, and ABO blood group antigens, determining blood types. nih.govembopress.orgnih.gov

Immune Response: Fucosylated ligands are necessary for selectin-mediated adhesion, a process that allows leukocytes to roll along blood vessel walls and migrate to sites of inflammation. oup.comembopress.orgfrontiersin.org

Development and Fertilization: These sugar modifications play key roles in embryogenesis, fetal development, and neuronal processes like learning and memory. nih.govembopress.orgfrontiersin.org

Host-Pathogen Interactions: Many bacteria and viruses use fucosylated glycans on host cells as receptors to initiate infection. nih.govfrontiersin.org

Mammalian cells obtain the activated form of fucose, guanosine (B1672433) diphosphate-fucose (GDP-fucose), through two main pathways: the de novo pathway, which synthesizes it from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or cellular recycling. nih.govoup.comg1dfoundation.org The existence of the salvage pathway allows researchers to introduce and trace externally supplied fucose analogs like L-[6-¹³C]fucose. nih.gov

Overview of Research Domains Utilizing L-[6-¹³C]fucose

The unique properties of L-[6-¹³C]fucose make it a versatile tool across several key research areas. Its application provides detailed insights that would be difficult to obtain through other methods.

Research DomainApplication of L-[6-¹³C]fucoseResearch Findings
Glycobiology & Glycomics Tracing the biosynthesis and turnover of fucosylated glycoconjugates.Studies have used ¹³C-labeled fucose to measure its incorporation into N-glycans, distinguishing between fucose added to the core structure and that added to the antennae. nih.gov This helps elucidate the selectivity of different fucosylation pathways.
Metabolic Flux Analysis (MFA) Quantifying the contribution of the fucose salvage pathway relative to the de novo synthesis pathway. nih.govmpg.deBy incubating cells with ¹³C-labeled fucose and other labeled precursors (like ¹³C-glucose), researchers can quantify the flow of carbon through these competing pathways under various physiological conditions. nih.govdiva-portal.org
Structural Biology (NMR) Probing the conformation of fucosylated glycans and their binding interactions with proteins (e.g., lectins, antibodies, bacterial adhesins).¹³C-labeled fucose incorporated into Lewis antigens has been used in NMR studies to map the binding interface with bacterial proteins, such as the Helicobacter pylori adhesin BabA, providing insight into infection mechanisms. rsc.org
Cancer Research Investigating the altered fucosylation patterns (glycan biomarkers) associated with malignancy and metastasis. pnas.orgResearch has shown that supplying L-fucose can increase the fucosylation levels in certain colorectal cancer cell lines. Using L-[6-¹³C]fucose allows for the precise tracking of these cancer-specific metabolic alterations.
Immunology Studying the synthesis and function of fucose-containing selectin ligands involved in leukocyte adhesion and inflammation. oup.comembopress.orgTracing the incorporation of labeled fucose into immune cell glycans can help clarify how these crucial recognition molecules are assembled and regulated during an immune response.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1446002 L-[6-13C]fucose CAS No. 478518-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-BUCMHYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation of L 6 13c Fucose and Its Derivatives

Stereoselective Chemical Synthesis Approaches

Chemical synthesis offers robust and scalable methods for producing L-[6-¹³C]fucose. These approaches rely on stereocontrolled reactions to build the desired sugar scaffold from readily available starting materials.

While synthesis from uniformly labeled L-[U-¹³C₆]galactose is a conceptual route, practical synthesis of L-[6-¹³C]fucose often starts from more accessible precursors where the label can be specifically incorporated. A common strategy for preparing L-fucose involves the deoxygenation of the C-6 position of a galactose derivative. For instance, the synthesis of L-fucose often utilizes D-galactose as a starting material due to its availability, requiring inversion of configuration at C-5 and deoxygenation at C-6. google.com However, if starting from an L-galactose precursor, the pathway is more direct. A practical synthesis for L-[6-¹³C]fucose has been developed, highlighting the importance of efficient and specific labeling techniques for creating molecular probes used in conformational analysis. google.co.jpresearchgate.net The synthesis of uniformly ¹³C-labeled L-fucose (L-[U-¹³C₆]fucose) has also been demonstrated for use in NMR binding studies, indicating the feasibility of synthesizing specifically labeled isotopologues. rsc.orguoguelph.caomicronbio.com

An efficient and short synthesis of L-fucose and its analogs has been developed starting from the common carbohydrate D-mannose. wordpress.com This method circumvents the need for rare sugars like L-galactose. The key steps involve a stereoselective chain extension at the C-1 position of D-mannose, followed by the selective cleavage of the terminal glycol unit to yield the L-fucofuranose derivative. wordpress.com This pathway is notable because it also allows for the preparation of L-fucose analogs with modified side chains. wordpress.com

The general synthetic route from D-mannose can be summarized as follows:

Condensation of an organometallic species with a protected D-mannose derivative (bis-acetonide 2) to extend the carbon chain. wordpress.com

Separation of the resulting diastereomeric products. wordpress.com

Selective cleavage of the terminal glycol unit using an oxidizing agent like sodium periodate. wordpress.com

Deprotection to yield the final L-fucose product. wordpress.com

This multi-step conversion from D-mannose provides a versatile platform that could be adapted for the introduction of a ¹³C label at the C-6 position by using a ¹³C-labeled organometallic reagent in the initial chain-extension step.

Table 1: Key Stages in the Synthesis of L-Fucose from D-Mannose

Step Description Key Reagents Intermediate/Product
1 Diastereoselective chain extension Organometallic species (e.g., ethylmagnesium bromide), bis-acetonide of D-mannose Heptofuranose diastereomers
2 Glycol Cleavage Sodium periodate 2,5-di-O-benzoyl-6,7-dideoxy-L-galacto-hepto-1,5-furanose

| 3 | Deprotection | Sodium methoxide (B1231860) in methanol (B129727) | L-fucose analog (e.g., 6-methyl-L-fucose) |

This table is a simplified representation of the synthetic pathway described in the literature. wordpress.com

To probe the roles of fucosylation in biological systems, researchers have designed and synthesized a variety of modified L-fucose analogs, particularly those containing fluorine. nih.govnih.gov Fluorinated carbohydrates can act as inhibitors of glycosyltransferases or metabolic pathways, making them valuable tools for research. nih.govmdpi.com

Syntheses for several fluorinated L-fucose analogs have been reported, including:

2-Deoxy-2-fluoro-L-fucose nih.govnih.gov

6-Fluoro-L-fucose nih.gov

2,6-Difluoro-L-fucose nih.gov

6,6-Difluoro-L-fucose nih.govnih.gov

6,6,6-Trifluoro-L-fucose nih.govnih.gov

3-Deoxy-3-fluoro-L-fucose researchgate.net

Synthesis from D-Mannose as a Starting Material

Chemoenzymatic Synthesis of GDP-L-[6-¹³C]fucose and Glycan Derivatives

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. This approach is particularly effective for synthesizing activated sugar donors like GDP-L-fucose and for building complex oligosaccharides.

The universal donor for fucosyltransferases is Guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-fucose). nih.gov Its synthesis from L-fucose (or its isotopically labeled variants) is efficiently achieved using a bifunctional enzyme from Bacteroides fragilis known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.govnih.govchembind.com This enzyme is central to the salvage pathway of fucose metabolism. nih.gov

The FKP enzyme catalyzes a two-step, one-pot reaction:

Fucokinase activity : L-fucose is first phosphorylated using ATP to form β-L-fucose-1-phosphate (Fuc-1-P). nih.govacs.org

GDP-fucose pyrophosphorylase activity : The Fuc-1-P intermediate is then converted to GDP-L-fucose using GTP. nih.govacs.org

This chemoenzymatic method is highly effective for producing GDP-L-fucose and its derivatives on a preparative scale. nih.govresearchgate.net Researchers have successfully used this system to synthesize GDP-derivatives of various fluorinated L-fucose analogs, demonstrating the enzyme's substrate tolerance. nih.gov This makes the FKP enzyme an invaluable tool for converting chemically synthesized L-[6-¹³C]fucose into the activated donor substrate GDP-L-[6-¹³C]fucose, which is required for subsequent enzymatic glycosylation.

Table 2: FKP-Catalyzed Synthesis of GDP-L-fucose

Step Enzyme Activity Substrates Product
1 L-fucokinase L-fucose, ATP β-L-fucose-1-phosphate, ADP

| 2 | GDP-fucose pyrophosphorylase | β-L-fucose-1-phosphate, GTP | GDP-L-fucose, PPi |

This table outlines the two catalytic functions of the bifunctional FKP enzyme. nih.govchembind.com

Once GDP-L-[6-¹³C]fucose is generated, it serves as a donor substrate for a wide range of fucosyltransferases (FUTs), enzymes that attach the fucose residue to acceptor glycans. nih.govmdpi.com This enzymatic approach allows for the precise and stereospecific incorporation of the ¹³C-labeled fucose into complex oligosaccharides and glycoconjugates. tandfonline.comoup.com

For example, by combining the activity of the FKP enzyme with a specific fucosyltransferase, such as a Helicobacter pylori α1,3 fucosyltransferase, researchers have prepared libraries of complex glycans like the Lewis X (Lex) trisaccharide. nih.govnih.gov This strategy enables the synthesis of fucosylated glycans with labeled fucose units, which are indispensable for detailed structural and functional studies by NMR and other biophysical methods. rsc.orgoup.com The ability to create these labeled complex carbohydrates helps elucidate their roles in cell recognition, signaling, and disease pathology. researchgate.netoup.com

Advanced Analytical Techniques for L 6 13c Fucose Tracking and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a highly effective method for studying ¹³C-labeled molecules, providing detailed information about molecular structure, dynamics, and interactions at an atomic level. unimo.itfrontiersin.org The presence of the ¹³C label in L-fucose enhances spectral dispersion and enables a variety of sophisticated NMR experiments.

Elucidation of Carbohydrate-Protein Interactions using Uniformly ¹³C-Labeled Fucose

The use of uniformly ¹³C-labeled carbohydrates, including fucose, is a powerful strategy for investigating interactions between carbohydrates and proteins. nih.govacs.orgnih.gov These interactions are often characterized by weak affinities, making them challenging to study with other methods. rsc.orgfrontiersin.org NMR techniques can provide qualitative and quantitative data on these transient interactions. rsc.orgfrontiersin.org

When a ¹³C-labeled carbohydrate binds to a protein, changes in the NMR signals of the carbohydrate can be observed. rsc.org Isotope-filtered experiments, such as Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect (trNOE) NMR, are particularly useful. numberanalytics.com STD-NMR identifies the parts of the carbohydrate that are in close contact with the protein, known as the binding epitope. rsc.org In trNOE experiments, the conformation of the carbohydrate when it is bound to the protein can be determined. numberanalytics.com

For example, studies using uniformly ¹³C-labeled trisaccharides have successfully mapped the binding interactions with proteins, revealing the precise contact points on both the carbohydrate and the protein. nih.gov These experiments take advantage of the increased spectral dispersion of the ¹³C-labeled sugar in isotope-filtered experiments to overcome the severe resonance overlap often found in the ¹H NMR spectra of carbohydrates. nih.govnih.gov

TechniqueInformation Gained
Saturation Transfer Difference (STD) NMRIdentifies the binding epitope of the carbohydrate. rsc.org
Transferred NOE (trNOE) NMRDetermines the conformation of the carbohydrate in its protein-bound state. numberanalytics.com
Isotope-filtered HSQC/NOESYMaps intermolecular contacts between the labeled carbohydrate and the protein. nih.govnih.gov

Conformational Analysis of ¹³C-Labeled Fucosylated Glycans

The conformation of fucosylated glycans is crucial for their biological function. NMR spectroscopy, enhanced by ¹³C labeling, is a primary tool for the detailed conformational analysis of these complex molecules. rsc.orgresearchgate.net The inherent flexibility of glycans often makes their three-dimensional structures difficult to determine by methods like X-ray crystallography. rsc.org

The use of ¹³C-labeled fucose allows for the measurement of various NMR parameters that are sensitive to conformation, such as nuclear Overhauser effects (NOEs) and scalar couplings (J-couplings). researchgate.netdiva-portal.org NOEs provide information about through-space distances between protons, while J-couplings are related to dihedral angles. By combining these experimental restraints with molecular modeling, a detailed picture of the glycan's three-dimensional structure and flexibility can be obtained. researchgate.netdiva-portal.org

Studies on ¹³C-labeled oligosaccharides have demonstrated the power of this approach. For instance, the analysis of ¹³C-labeled mannooligosaccharides bound to a protein revealed changes in glycosidic linkage torsion angles upon binding, highlighting the conformational adaptability of glycans. nih.govnih.gov Furthermore, advanced techniques like paramagnetic NMR, which uses lanthanide-binding tags, can provide long-range structural information, which is particularly valuable for larger and more complex glycans. nih.govresearchgate.net

NMR ParameterConformational Information
Nuclear Overhauser Effects (NOEs)Through-space proton-proton distances. researchgate.net
Scalar Couplings (J-couplings)Dihedral angles along chemical bonds. diva-portal.org
Pseudo-contact Shifts (PCS)Long-range distance and angular information. nih.govresearchgate.net

Detection and Quantification of L-[6-¹³C]fucose-Derived Metabolites (e.g., L-fuconic acid)

Tracking the metabolic fate of L-fucose is essential for understanding its role in cellular processes. The use of L-[6-¹³C]fucose allows for the sensitive detection and quantification of its downstream metabolites by NMR spectroscopy. researchgate.net When L-[6-¹³C]fucose is metabolized, the ¹³C label is incorporated into subsequent products, which can then be identified and quantified in complex biological mixtures like cell extracts. nih.govnih.gov

One key metabolite of L-fucose is L-fuconic acid. researchgate.net In studies investigating fucose catabolism, NMR experiments with ¹³C-labeled L-fucose have successfully detected the formation of L-fuconic acid. researchgate.netnih.gov The distinct NMR signals from the ¹³C-labeled carbon provide a clear marker for tracking the metabolic pathway. researchgate.net

Quantitative ¹³C NMR can be used to measure the concentrations of these metabolites, providing insights into metabolic fluxes. rsc.orgunl.pt This approach has been validated for various metabolites and can be applied to study the metabolic effects of different conditions or treatments. nih.gov

Isotope-Filtered and Isotope-Edited NMR Experiments

Isotope-filtered and isotope-edited NMR experiments are sophisticated techniques that leverage the presence of a ¹³C label to simplify complex spectra and isolate specific signals of interest. numberanalytics.comrsc.org These methods are particularly powerful for studying large biomolecular complexes, such as those involving fucosylated glycans and proteins. nih.gov

In an isotope-filtered experiment, signals from protons attached to ¹³C are suppressed, allowing only the signals from protons attached to the more abundant ¹²C to be observed. This is useful for observing the unlabeled component (e.g., the protein) in a complex with a labeled ligand (e.g., ¹³C-fucose). numberanalytics.com

Conversely, an isotope-edited experiment selectively detects only the protons that are attached to ¹³C atoms. This allows for the specific observation of the labeled carbohydrate's signals, even in the presence of a large excess of unlabeled protein. nih.gov

These techniques are instrumental in elucidating the details of carbohydrate-protein interactions. For example, a ¹³C-filtered NOESY experiment on a complex of a ¹³C-labeled carbohydrate and an unlabeled protein can reveal intermolecular NOEs, which define the points of contact between the two molecules. nih.gov Similarly, isotope-edited experiments can be used to assign the resonances of the bound carbohydrate and study its conformation. nih.gov

Experiment TypeDescriptionApplication
Isotope-Filtered Suppresses signals from ¹³C-bound protons. Observing the unlabeled protein in a complex with a labeled carbohydrate. numberanalytics.com
Isotope-Edited Selectively detects signals from ¹³C-bound protons. Observing the labeled carbohydrate in a complex with an unlabeled protein. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Tracing and Glycomics

Mass spectrometry is another cornerstone analytical technique for studying isotopically labeled molecules. It offers high sensitivity and is particularly well-suited for tracing the incorporation of isotopes into various biomolecules and for comprehensive glycomics analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Incorporation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for analyzing the incorporation of stable isotopes like ¹³C into metabolites. nih.gov This technique is central to metabolic flux analysis, which aims to quantify the rates of metabolic pathways. plos.orgshimadzu.com

To analyze fucose incorporation, complex carbohydrates from cellular material are first hydrolyzed to release the individual monosaccharides. These monosaccharides are then chemically derivatized to make them volatile, a prerequisite for GC analysis. nih.gov As the derivatized, ¹³C-labeled fucose molecules pass through the mass spectrometer, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured. lookchem.com

The presence of the ¹³C isotope results in a predictable increase in the mass of the fucose molecule and its fragments. By analyzing the mass isotopomer distribution—the relative abundance of molecules with different numbers of ¹³C atoms—researchers can precisely quantify the extent of L-[6-¹³C]fucose incorporation into cellular glycans. nih.gov This approach has been successfully used to determine the relative contributions of exogenous fucose versus fucose synthesized de novo by the cell. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Glycoconjugate Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical tool for the comprehensive analysis of complex biological mixtures. nottingham.ac.uk It is particularly well-suited for profiling glycoconjugates, including those labeled with L-[6-13C]fucose. The technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nottingham.ac.ukmdpi.com

In the context of this compound analysis, LC separates the intricate mixture of glycans or glycopeptides based on their physicochemical properties. acs.org This separation is crucial as it reduces the complexity of the sample before it enters the mass spectrometer, allowing for more accurate identification and quantification. nottingham.ac.uk Mass spectrometry then measures the mass-to-charge ratio of the ionized molecules, enabling the differentiation of glycoconjugates containing the 13C isotope from their unlabeled counterparts. acs.org

Detailed Research Findings:

Researchers have utilized LC-MS to track the incorporation of 13C-labeled sugars into various metabolites. For instance, a study on maize embryos used LC-tandem mass spectrometry (LC-MS/MS) to measure the labeling in free sugars after pulsing with [U-13C]-fructose. osti.gov This approach allowed for the determination of labeling in the glucosyl and fructosyl moieties of sucrose (B13894). osti.gov Similarly, LC-MS has been employed in metabolomics to identify and quantify thousands of features in an untargeted manner, where the isotopic patterns of 13C-labeled compounds help distinguish biological signals from background noise and provide more accurate molecular formulae. frontiersin.org

The hyphenation of LC with MS is essential for analyzing complex biological samples, such as serum, to identify potential glycan biomarkers. acs.org For example, N-glycan profiling of serum samples from patients with narcolepsy type 1 was conducted using LC-MS/MS, leading to the identification of numerous candidate N-glycans. acs.org Furthermore, the development of specialized LC-MS workflows, such as a two-dimensional LC-MS platform using twoplex 12C6/13C6 aniline (B41778) labeling, has enhanced the differential analysis of structurally complex N-glycan pools by minimizing technical variation. nih.gov

Table 1: Applications of LC-MS in 13C-Labeled Glycan Analysis

ApplicationKey FindingsReference
Metabolic Flux Analysis Quantified 13C-labeling in intracellular sugars and sucrose moieties in maize embryos. osti.gov osti.gov
Untargeted Metabolomics Differentiated biological signals from artifacts and determined the exact number of carbons in metabolites using isotopic ratio outlier analysis (IROA). frontiersin.org frontiersin.org
Biomarker Discovery Profiled N-glycans in human serum to identify potential biomarkers for neurological disorders. acs.org acs.org
Quantitative Glycomics Developed a 2D LC-MS platform for the relative quantitation of isotopically labeled N-linked oligosaccharides. nih.gov nih.gov
Tumor Metabolism Analyzed isotopic labeled metabolites in cancer cells to understand metabolic pathways. frontiersin.org frontiersin.org

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Enrichment Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique designed for the high-precision measurement of isotope ratios in a sample. scirp.org Unlike conventional mass spectrometry that measures the absolute abundance of ions, IRMS determines the relative abundance of isotopes, providing extremely accurate data on isotopic enrichment. nih.gov This makes it an ideal tool for quantifying the incorporation of this compound into biological molecules.

The process typically involves the combustion of the sample to convert the analyte into a simple gas, such as CO2. oiv.int This gas is then introduced into the mass spectrometer, where the different isotopologues (e.g., 12CO2 and 13CO2) are separated and measured by multiple collectors simultaneously. oiv.int The high precision of IRMS allows for the detection of very small changes in isotopic composition. nih.gov

Detailed Research Findings:

The coupling of liquid chromatography with IRMS (LC-IRMS) has enabled the online, compound-specific analysis of non-volatile and thermally labile compounds, including carbohydrates. nih.govnih.gov This technique has been used to determine the 13C enrichment in plasma glucose and galactose with high precision, requiring minimal sample preparation. researchgate.netnih.gov For instance, a study investigating the utilization of oral galactose in cyclists used LC-IRMS to measure plasma galactose and glucose enrichment, demonstrating the conversion of galactose to glucose. nih.gov Fucose was even used as an internal standard in some of these studies to ensure accurate quantification. nih.govresearchgate.net

The development of interfaces like the wet chemical oxidation interface has made LC-IRMS a commercially available and robust technique for 13C isotopic analysis in life science research. nih.gov While GC-C-IRMS often requires derivatization of samples, LC-IRMS can often analyze underivatized compounds, reducing sample preparation time and potential isotopic fractionation. researchgate.netgfz-potsdam.de

Table 2: Performance Characteristics of IRMS in Isotopic Analysis

ParameterFindingReference
Precision Routine precision for LC-IRMS is approximately 1/1000. nih.gov nih.gov
Accuracy (Carbon) For carbon reference materials, an accuracy of -2.801 × 10‰ ± 0.01‰ (2σ) was achieved. scirp.org scirp.org
Sample Requirement As little as 100 μL of plasma can be analyzed. nih.gov nih.gov
Method Comparison LC/IRMS demonstrated the best performance for measuring 13C-isotopic enrichment in plasma compared to GC/MS and GC/IRMS. researchgate.net researchgate.net

Glycan Reductive Isotope Labeling (GRIL) with 13C-Aniline for Quantitative Glycomics

Glycan Reductive Isotope Labeling (GRIL) is a chemical labeling strategy used for the relative and absolute quantification of glycans by mass spectrometry. nih.govsigmaaldrich.com This method involves the derivatization of the reducing end of free glycans through reductive amination with isotopically coded tags. nih.gov A particularly effective implementation of this technique uses [12C6]-aniline and [13C6]-aniline as the labeling reagents. nih.govnih.gov

In a typical GRIL experiment, two different glycan samples are labeled separately, one with the "light" [12C6]-aniline and the other with the "heavy" [13C6]-aniline. nih.gov The labeled samples are then mixed in a 1:1 ratio and analyzed by mass spectrometry. nih.gov The resulting mass spectrum shows pairs of peaks for each glycan, separated by a mass difference corresponding to the number of 13C atoms in the heavy label (6 Da for [13C6]-aniline). nih.gov The ratio of the peak intensities within each pair provides a precise relative quantification of that specific glycan between the two original samples. nih.gov

Detailed Research Findings:

The GRIL method using [12C6]- and [13C6]-aniline has been successfully applied to the analysis of glycans released from standard glycoproteins as well as from human and mouse serum glycoproteins. nih.govnih.gov This technique allows for linear, relative quantitation of glycans over a wide concentration range and can accurately quantify sub-picomole levels of released glycans. nih.govcapes.gov.br A key advantage of using 13C-aniline over deuterium-containing labels is that it avoids chromatographic resolution of the differentially labeled glycans, meaning the light and heavy forms of a glycan co-elute, simplifying data analysis. nih.govnih.gov

The combination of GRIL with LC-MS provides a powerful platform for quantitative glycomics. nih.gov For example, a twoplex 12/13C6 aniline stable isotope labeling workflow combined with 2D-LC-MS has been developed for the in-depth structural characterization and relative quantitation of N-linked oligosaccharides. nih.gov This approach is well-suited for the differential glycomic analysis of complex biological samples, such as those from cancer patients. nih.gov

Table 3: Key Features of the GRIL with 13C-Aniline Method

FeatureDescriptionReference
Principle Reductive amination of free glycans with [12C6]- and [13C6]-aniline. nih.gov nih.govresearchgate.net
Mass Difference Labeled glycans appear as doublets with a 6 Da mass difference in the mass spectrum. nih.gov nih.gov
Quantification Relative quantification is based on the ratio of the monoisotopic peak areas of the 12C- and 13C-labeled glycans. nih.gov nih.gov
Sensitivity Can accurately quantify sub-picomole levels of released glycans. nih.govcapes.gov.br nih.govcapes.gov.br
Linear Range Allows for linear relative quantitation over a 10-fold concentration range. nih.gov nih.gov
Advantage No chromatographic separation of the isotopically labeled pairs. nih.govnih.gov nih.govnih.gov

Metabolic Tracing and Flux Analysis with L 6 13c Fucose

Quantitative Elucidation of L-Fucose Biosynthesis Pathways

L-fucose can be supplied to the cell through two primary pathways: the de novo synthesis pathway, which creates fucose from other sugar precursors, and the salvage pathway, which recycles fucose from degraded glycoproteins or external sources. L-[6-13C]fucose is instrumental in quantifying the relative contributions of these two pathways.

Differential Contribution of De Novo Synthesis Pathway

The de novo pathway synthesizes GDP-L-fucose, the activated form of fucose required for fucosylation, from GDP-D-mannose through a series of enzymatic reactions. nih.govplos.org Studies in various cell lines have demonstrated that the majority of cellular fucosylation relies on this de novo synthesis. For instance, in HeLa cells, it is estimated that over 90% of the GDP-fucose pool originates from this pathway. researchgate.net The contribution of the de novo pathway can be significantly influenced by the availability of exogenous fucose. When external fucose is present, it can suppress the de novo synthesis of GDP-fucose. rupress.org This regulation is thought to occur via feedback inhibition of the enzyme GDP-mannose 4,6-dehydratase (GMDS) by GDP-fucose produced through the salvage pathway. rupress.orgnih.gov

The de novo pathway itself can utilize different precursors. Under physiological conditions with high glucose and low mannose concentrations, glucose is the primary source for the mannose backbone of GDP-fucose. rupress.org However, on a per-molecule basis, mannose is utilized more efficiently for fucosylation than glucose. rupress.org

Role and Regulation of the Fucose Salvage Pathway

The salvage pathway provides an alternative route for generating GDP-L-fucose by utilizing free L-fucose from either the breakdown of cellular glycoproteins (endogenous) or from the extracellular environment (exogenous). plos.orgnih.gov This pathway involves the phosphorylation of L-fucose by fucokinase (FCSK) to form fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-fucose pyrophosphorylase (FPGT). nih.govplos.org

The activity of the salvage pathway is highly dependent on the concentration of external fucose. rupress.org Studies have shown a dose-dependent incorporation of exogenous labeled fucose into N-glycans, which eventually reaches a plateau. rupress.orgnih.gov In some cell types, like CHO cells, there is a greater reliance on the salvage pathway compared to others, such as HepG2 and Huh7 cells, where the contributions of both pathways are more comparable in the absence of external fucose. rupress.org The salvage pathway is crucial for maintaining fucosylation in cells where the de novo pathway is deficient. nih.gov

Interplay between Endogenous and Exogenous L-Fucose Pools

Cells can utilize fucose from three distinct pools: de novo synthesis, salvaged endogenous fucose from glycoprotein (B1211001) turnover, and exogenous fucose from the environment. Tracing studies with labeled fucose have revealed a dynamic interplay between these pools. The presence of exogenous fucose can effectively shut down the de novo synthesis pathway, making the salvage pathway the primary source for GDP-fucose. rupress.org This indicates a clear preference for utilizing available external fucose.

Research has also highlighted that the salvage and de novo pathways, previously thought to operate independently, can influence each other. nih.govplos.org For example, the absence of enzymes in the de novo pathway can affect the proteins involved in the salvage pathway, and vice versa. nih.gov This reciprocal regulation underscores the integrated nature of fucose metabolism within the cell.

Advanced 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique that uses stable isotope tracers like this compound to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.netnih.gov This approach provides a detailed snapshot of the metabolic state and how carbon is trafficked through various pathways. oup.comnih.gov

Mapping Carbon Flow into Fucosylated Biomolecules

By introducing this compound and analyzing the isotopic enrichment in downstream molecules, researchers can map the flow of carbon from fucose into a wide array of fucosylated biomolecules, including N-glycans, O-glycans, and glycosphingolipids. oup.comnih.gov Mass spectrometry techniques are used to detect the mass shift caused by the incorporation of the 13C label, allowing for the identification and quantification of fucosylated structures. oup.comresearchgate.net For instance, the incorporation of this compound into N-glycans results in a mass increase of 6 Da (M+6) for each fucosyl residue added. nih.gov This allows for detailed analysis of glycan structures and turnover. oup.comnih.gov

The following table summarizes findings from a study tracing the incorporation of 13C-labeled monosaccharides into different glycan types in NTERA-2 cells.

Glycan TypeNumber of Compositions Analyzed
N-glycans112
O-glycans45
Glycosphingolipids96

This table is based on data from a study that performed a comprehensive isotopic labeling analysis of cell-surface glycosylation. oup.com

Determination of Metabolic Flux Ratios and Pathway Activities

13C-MFA enables the calculation of metabolic flux ratios, which describe the relative activity of different metabolic pathways. By analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition) in metabolites, the branching of metabolic pathways can be determined. shimadzu.com For example, in the context of L-fucose metabolism, the ratio of labeled to unlabeled fucose in glycoproteins can provide a direct measure of the relative contributions of the salvage (from the labeled exogenous pool) and de novo pathways. rupress.org

In Escherichia coli, 13C-MFA with labeled fucose has been used to quantify the flux distribution in its central carbon metabolism, revealing how the bacterium utilizes this sugar under different growth conditions. nih.gov This type of analysis provides a quantitative framework for understanding how cells allocate resources and regulate metabolic networks in response to available nutrients. nih.govbiorxiv.org

Investigation of Key Enzymatic Steps: Fucokinase, Fucosyltransferases (FUTs), GDP-Mannose 4,6-Dehydratase (GMDS), and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX)

The metabolic journey of this compound involves several key enzymatic transformations. Once taken up by the cell, often via transporters like GLUT1, L-fucose enters the salvage pathway. nih.govresearchgate.net Here, Fucokinase (FCSK) initiates the process by phosphorylating L-fucose to L-fucose-1-phosphate. nih.gov Subsequently, fucose-1-phosphate guanylyltransferase (FPGT) converts this intermediate into GDP-L-fucose, the universal donor substrate for fucosylation reactions. nih.govresearchgate.net

The de novo pathway for GDP-L-fucose synthesis begins with GDP-D-mannose. GDP-Mannose 4,6-Dehydratase (GMDS) is a critical enzyme in this pathway, catalyzing the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. plos.orgresearchgate.netresearchgate.net Studies using siRNA to target GMDS have shown a direct correlation between its mRNA expression and the fucosylation of Fc oligosaccharides, highlighting its non-redundant role. nih.gov The subsequent and final steps are catalyzed by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX) , also known as GDP-fucose synthetase, which converts the intermediate into GDP-L-fucose. plos.orgresearchgate.netmedchemexpress.com Research has shown that the interaction between GMDS and FX is crucial for stabilizing the activity of GMDS. researchgate.net

Fucosyltransferases (FUTs) are responsible for transferring L-fucose from GDP-L-fucose to various glycan acceptors. researchgate.nethmdb.ca There are at least thirteen known human FUTs, each with specific acceptor and linkage preferences. researchgate.netresearchgate.net For instance, FUT8 is the sole enzyme that adds α1-6 fucose to the N-glycan core. nih.gov By using this compound, researchers can trace the flux through these pathways and assess the activity of these key enzymes under different cellular conditions.

Cellular and Subcellular Fucose Metabolism Tracing

The use of isotopically labeled L-fucose, such as this compound or uniformly labeled L-[UL-13C6]fucose, has been instrumental in tracing the fate of fucose within the cell and its incorporation into various glycoconjugates. researchgate.netscbt.comomicronbio.comrsc.org These studies provide a detailed picture of how cells utilize both exogenous and endogenously synthesized fucose.

Incorporation into N-glycans, O-glycans, and Glycosphingolipids

L-fucose is a common component of N-glycans, O-glycans, and glycosphingolipids. researchgate.nethmdb.ca Metabolic tracing studies using labeled fucose have demonstrated its incorporation into all these classes of glycoconjugates. researchgate.net In mammals, fucose is found on N-linked glycans on the cell surface and can be a terminal modification or a point of attachment for other sugars. wikipedia.org The incorporation process begins with the transport of GDP-L-fucose into the Golgi apparatus and endoplasmic reticulum, where FUTs catalyze its transfer to growing glycan chains. nih.gov Studies have shown that even small amounts of exogenous fucose can be incorporated into core fucosylated N-glycans. nih.gov The analysis of membrane-bound glycans after culturing cells with 13C-labeled glucose has confirmed the steady incorporation of 13C carbons into L-fucose over time. researchgate.netnih.gov

Analysis of Fucose Linkage Preferences and Utilization Efficiency

Studies utilizing this compound and other labeled fucose analogs have revealed fascinating details about fucose linkage preferences and the efficiency of its utilization. nih.govrupress.org Different fucose linkages appear to have varying preferences for exogenously supplied fucose. nih.govresearchgate.net

Research has shown that the incorporation of exogenous fucose into N-glycans is dose-dependent. researchgate.net Interestingly, in N-glycans containing two fucose residues, the core α1-6 fucose requires a lower concentration of exogenous fucose to become labeled compared to the second, antennary fucose. nih.govresearchgate.net This suggests that different FUTs, located in distinct Golgi compartments, may rely on different pools of GDP-fucose. nih.govrupress.org This observation is incompatible with the idea of a single, homogenous cytoplasmic pool of GDP-fucose. nih.gov

The efficiency of fucose utilization can also be influenced by the source of the precursor. While exogenous fucose can suppress the de novo synthesis pathway, the salvage pathway from degraded glycans remains a significant contributor. nih.govrupress.org The relative contribution of glucose versus mannose to the de novo synthesis of fucose can also be modulated, with exogenous fucose preferentially decreasing the contribution from glucose. rupress.org

Table 1: Key Data from this compound Tracing Studies This table is interactive. You can sort and filter the data by clicking on the column headers.

Feature Studied Key Finding Cell Lines Used Isotope Used Reference
Fucose Source Utilization Exogenous fucose suppresses the de novo pathway from glucose and mannose. HeLa, HepG2, Huh7, CHO 13C-UL-glucose, 13C-3,4-mannose, 13C-6-fucose nih.gov
Linkage Preference Core α1-6 fucose is labeled at lower concentrations of exogenous fucose than antennary fucose. HepG2, HeLa, CHO, A549, CaCo2, HEK293 13C-UL-L-fucose nih.govresearchgate.net
Salvage Pathway Salvaged fucose is efficiently incorporated into newly synthesized N-glycoproteins. HepG2, Huh7, CHO 13C-6-fucose, 13C-UL-fucose nih.gov
GMDS Role siRNA knockdown of GMDS correlates with reduced Fc fucosylation. CHO N/A nih.gov
GMDS/FX Interaction Interaction between GMDS and FX is required for stable GMD activity. Saccharomyces cerevisiae (co-expressing A. thaliana genes) N/A researchgate.net
Incorporation into Glycans Steady incorporation of 13C from glucose into membrane-bound L-fucose observed over 3 days. 8988-T, 8988-S 13C-glucose researchgate.netnih.gov

L 6 13c Fucose in Glycobiology and Cellular Function Research

Investigation of Fucosylation Regulation and its Biological Impact

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that significantly diversifies the function of oligosaccharides. frontiersin.org The regulation of this process and its downstream biological consequences are areas of intense research, with L-[6-¹³C]fucose serving as a key investigative probe.

Mechanisms of Fucosyltransferase Specificity and Substrate Utilization

Fucosyltransferases (FUTs) are the enzymes responsible for attaching fucose from a donor substrate, GDP-L-fucose, to acceptor molecules like glycoproteins and glycolipids. usp.brmdpi.comsigmaaldrich.com In mammals, there are 13 identified FUTs, each exhibiting distinct specificities for the acceptor substrate and the type of glycosidic linkage formed. usp.brmdpi.com These enzymes are broadly categorized based on the linkage they create: α1,2-, α1,3/4-, and α1,6-fucosylation, as well as O-fucosylation. frontiersin.orgmdpi.com

The specificity of these enzymes is paramount for the correct synthesis of functional glycans. For instance, α1,6-fucosyltransferase (FUT8) is the sole enzyme in humans responsible for core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-linked glycans. researchgate.net Structural studies of FUT8 have revealed that a series of loops and an α-helix form the binding site, with an exosite being crucial for recognizing the branched structure of the N-glycan acceptor. researchgate.net This recognition is a prerequisite for catalysis. researchgate.net

The order of fucosylation events is also tightly regulated. Studies in invertebrates have shown that core α1,6-fucosylation must occur before core α1,3-fucosylation, as α1,6-fucosyltransferases cannot utilize substrates already modified with a core α1,3-fucose. oup.comoup.com Conversely, core α1,3-fucosyltransferases can act on glycans that have already undergone core α1,6-fucosylation. oup.comoup.com

Fucosyltransferase FamilyLinkage TypeCellular LocationKey Functions
α1,2-FUTs (FUT1, FUT2) α1,2Golgi ApparatusSynthesis of H-antigen, precursor to ABO blood group antigens. frontiersin.orgoup.com
α1,3/4-FUTs (FUT3-7, 9) α1,3/α1,4Golgi ApparatusSynthesis of Lewis antigens, selectin ligands. frontiersin.org
α1,6-FUT (FUT8) α1,6 (Core)Golgi ApparatusCore fucosylation of N-glycans, modulates receptor signaling. researchgate.netresearchgate.net
POFUTs (POFUT1, 2) O-linkageEndoplasmic ReticulumO-fucosylation of proteins with specific domains (e.g., Notch). usp.brmdpi.com

Effects of L-Fucose Analogs on Endogenous Fucosylation Levels

L-fucose analogs are valuable chemical tools for probing the roles of fucosylation by inhibiting this process. nih.govtcsedsystem.edu These molecules can interfere with fucosylation through several mechanisms. Once inside the cell, they can be converted into GDP-fucose analogs by the fucose salvage pathway. pnas.org These unnatural sugar nucleotides are often poor substrates for FUTs and can either directly inhibit these enzymes or act as allosteric inhibitors of enzymes in the de novo GDP-fucose synthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD). pnas.orgnih.gov

Several fucose analogs have been developed and studied for their ability to decrease endogenous fucosylation levels. mdpi.com

Examples of L-Fucose Analogs and Their Effects:

2-deoxy-2-fluoro-L-fucose (2FF): This analog inhibits core fucosylation by interfering with the synthesis of GDP-fucose, leading to reduced cell proliferation and migration in some cancer cell lines. researchgate.net

6-Alkynyl-fucose: This analog has been shown to be a potent inhibitor of fucosylation. researchgate.net It acts by selectively inhibiting the GDP-fucose biosynthetic enzyme FX, leading to a depletion of endogenous fucosylated glycans. mdpi.comresearchgate.net Interestingly, it can also be incorporated into O-fucose glycans, which can inhibit Notch signaling. mdpi.com

5-Thio-L-fucose (5SFuc): This is another potent metabolic inhibitor of fucosylation. pnas.org

Fluorinated L-fucose analogs: Analogs with fluorine substitutions at the C2 or C6 positions have been synthesized as metabolic inhibitors. 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose have shown significant inhibitory activity against the proliferation of certain cancer cells. nih.gov

Functional Roles of Fucose-Containing Glycans in Cellular Processes

Fucosylated glycans are integral to a wide array of cellular functions, acting as recognition molecules and modulators of protein function. frontiersin.org Their presence on the cell surface and on secreted proteins influences everything from cell-cell communication to protein quality control. nih.govtcsedsystem.edu

Fucosylation in Cell-Cell Interactions and Adhesion

One of the most well-characterized roles of fucosylation is in mediating cell-cell adhesion, particularly through the selectin family of adhesion receptors. frontiersin.orgoup.com Selectins, expressed on leukocytes, platelets, and endothelial cells, bind to specific fucosylated and sialylated carbohydrate ligands on opposing cells. frontiersin.orgoup.com This interaction is crucial for processes such as leukocyte trafficking to sites of inflammation and immune surveillance. frontiersin.orgnih.gov The precise positioning of fucose within the glycan structure is critical for high-affinity selectin binding. frontiersin.org

Fucosylated glycans are also key components of the ABO and Lewis blood group antigens. frontiersin.orgoup.com These structures on the surface of red blood cells and other tissues are critical in blood transfusion compatibility and can influence susceptibility to certain pathogens. frontiersin.org

Role in Protein Folding and Unfolded Protein Response

Fucosylation, particularly O-fucosylation that occurs in the endoplasmic reticulum (ER), plays a role in protein folding and quality control. mdpi.com The ER is the site where newly synthesized proteins that are destined for secretion or insertion into membranes are folded into their correct three-dimensional structures. mdpi.com When this process is disrupted, unfolded or misfolded proteins accumulate, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR). mdpi.comworktribe.com

Protein O-fucosyltransferase 2 (POFUT2) adds O-fucose to Thrombospondin Type 1 Repeats (TSRs), a process that appears to be important for their proper folding. nih.gov POFUT2 only modifies correctly folded TSRs, suggesting it can distinguish between folded and unfolded protein structures. nih.gov The addition of O-fucose can stabilize the folded state of the TSR, thereby accelerating the folding of the entire protein. nih.gov Loss of POFUT2 can lead to the retention of its target proteins in the ER, indicating a failure in proper folding and secretion. nih.gov This suggests that O-fucosylation is part of a quality control mechanism within the ER. nih.gov

The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the load of unfolded proteins and increasing the cell's folding capacity. worktribe.comfrontiersin.org It involves three main sensor proteins: IRE1, PERK, and ATF6. mdpi.combiomolther.org While the direct link between general fucosylation and the activation of the UPR is still being fully elucidated, the role of O-fucosylation in ensuring the proper folding of specific proteins highlights its importance in maintaining ER health and preventing the stress that leads to UPR activation. nih.gov

Cellular ProcessRole of FucosylationKey Fucosylated Molecules
Leukocyte Adhesion Essential component of selectin ligands, mediating binding to endothelial cells. frontiersin.orgoup.comSialyl-Lewis X and related structures on glycoproteins and glycolipids. oup.com
Blood Group Antigens Determines ABO and Lewis blood group specificities. frontiersin.orgoup.comH-antigen, A-antigen, B-antigen, Lewis antigens. oup.com
Protein Folding O-fucosylation stabilizes the folded structure of protein domains like TSRs. nih.govProteins with Thrombospondin Type 1 Repeats (TSRs). nih.gov
ER Quality Control O-fucosylation acts as a checkpoint for the proper folding of certain proteins before secretion. nih.govPOFUT2 target proteins. nih.gov

Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms

Fucose is a widespread monosaccharide, with fucose-containing glycans found in all seven taxonomic kingdoms: Animalia, Plantae, Fungi, Bacteria, Protista, Virus, and Archaea. nih.govfrontiersin.org However, the abundance and specific structures of these fucosylated glycans vary significantly between different groups of organisms. nih.govgu.se

Bioinformatic analyses of large glycan datasets have revealed distinct patterns in fucose usage. nih.govfrontiersin.org For example, animals and viruses have a higher proportion of fucosylated glycans compared to fungi, protists, and archaea. gu.se Within the animal kingdom, there are clear differences in fucose-containing motifs between vertebrates and invertebrates. nih.govfrontiersin.org

The frequent terminal position of fucose on glycan chains makes it readily available for interactions with proteins, playing a crucial role in inter-organism communication, including symbiotic and pathogenic relationships. nih.govfrontiersin.org For instance, some pathogenic bacteria can mimic host glycan structures, a phenomenon known as molecular mimicry, to evade the host's immune system. The production of fucosylated glycans that resemble human Lewis blood group antigens by Helicobacter pylori is a classic example of this. gu.se

The study of these glycan motifs across different species provides insights into evolution, symbiosis, and pathogenesis. nih.govfrontiersin.orgdntb.gov.ua

Taxonomic KingdomPrevalence of Fucosylated GlycansCommon Fucose Linkages/Motifs
Animalia HighCore α1,6-fucosylation, Lewis antigens. frontiersin.orgoup.com
Plantae PresentVaries, can include complex fucosylated structures.
Fungi LowDifferent patterns compared to other kingdoms. frontiersin.org
Bacteria Varies by speciesCan mimic host glycans (e.g., Lewis antigens). gu.se
Virus HighOften derived from host cell glycosylation machinery.
Protista LowLess common compared to animals and viruses. gu.se
Archaea LowFucosylation is rare. gu.se

Preclinical Research Applications of L 6 13c Fucose

Studies in Neuromodulation and Synaptic Function (Preclinical Models)

Recent investigations have identified L-fucose as a novel signaling molecule with the capacity to act as a neuromodulator. biorxiv.orgresearchgate.net This has significant implications for understanding brain function and plasticity.

Impact on Excitatory Neurotransmission and Long-Term Potentiation (LTP)

In preclinical studies using hippocampal slices, L-fucose has been shown to enhance excitatory neurotransmission. biorxiv.orgresearchgate.net Specifically, it has demonstrated an ability to augment long-term potentiation (LTP) at the Schaffer-collateral-CA1 synapses, a key cellular mechanism underlying learning and memory. biorxiv.orgbiorxiv.org Research indicates that L-fucose is released by neurons in a manner dependent on neuronal activity and cellular stores, suggesting it plays a role in intercellular signaling. biorxiv.orgresearchgate.net The rapid effects of L-fucose on synaptic transmission, occurring within minutes, point towards a signaling function rather than a slower, structural role involving protein glycosylation. biorxiv.org

Fucose Salvage Pathway in Neuronal Metabolism

The effects of L-fucose on synaptic plasticity are dependent on its metabolism through the fucose salvage pathway. biorxiv.orgresearchgate.net This pathway utilizes free L-fucose to generate guanosine (B1672433) diphosphate-L-fucose (GDP-Fuc), the donor substrate for fucosylation reactions. biorxiv.orgmdpi.com The rate-limiting enzyme in this pathway is fucokinase (FUK). biorxiv.org Studies using 13C-labeled fucose have confirmed that differentiated neural cells can efficiently incorporate fucose into macromolecules, indicating an active salvage pathway in the brain. biorxiv.org The necessity of this pathway for the observed synaptic effects suggests a unique metabolic-signaling mechanism for L-fucose in the nervous system. biorxiv.orgresearchgate.net While the de novo pathway, which synthesizes GDP-Fuc from glucose, is typically the major contributor to the cellular GDP-Fuc pool, the salvage pathway appears to be critically involved in mediating the neuromodulatory actions of free L-fucose. biorxiv.orgmdpi.com

Immunomodulatory Investigations (Preclinical Models)

Beyond its role in the nervous system, L-fucose is also emerging as a significant modulator of the immune system, particularly in the context of dendritic cell (DC) function and antitumor immunity. nih.govnih.govnih.gov

Influence on Dendritic Cell (DC) Function and Polarization

Dendritic cells are potent antigen-presenting cells that are crucial for initiating immune responses. nih.govnih.gov Preclinical research has revealed that L-fucose can enhance the immunostimulatory activity of DCs. nih.govnih.gov Specifically, L-fucose treatment has been shown to polarize immature myeloid cells towards conventional type 1 dendritic cell (cDC1) and monocyte-derived dendritic cell (moDC) subsets. nih.govnih.gov This polarization is associated with an increased capacity to stimulate T cell populations. nih.govnih.gov

Enhancement of Antigen Uptake and Processing by DCs

A key function of DCs is the uptake and processing of antigens for presentation to T cells. In vitro studies have demonstrated that L-fucose treatment significantly enhances the ability of bone marrow-derived dendritic cells (bmDCs) to take up antigens. nih.gov This increased antigen uptake and processing capacity contributes to the augmented immunostimulatory functions of DCs, leading to enhanced T cell activation. nih.govnih.gov

Modulation of Antitumor Immunity and Immunotherapies

The ability of L-fucose to bolster DC functionality has significant implications for cancer immunotherapy. nih.govnih.govnih.gov By promoting an immunostimulatory phenotype in DCs, L-fucose can help to initiate and sustain an effective immune response against tumors. nih.govmdpi.com In preclinical tumor-bearing mouse models, dietary L-fucose was found to modulate DC phenotypes within the tumor microenvironment. nih.gov Single-cell RNA sequencing of intratumoral DCs from these models confirmed that L-fucose treatment leads to the upregulation of genes associated with transcriptional regulation and antigen processing. nih.gov These findings suggest that manipulating fucosylation through dietary L-fucose could be a potential strategy to enhance the efficacy of current immunotherapies by overcoming limitations in the initial anti-tumor immune response. nih.govnih.govnih.gov

Preclinical Cancer Research Utilizing Fucosylation

Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a post-translational modification that is increasingly recognized for its pivotal role in cancer biology. researchgate.netresearchgate.net Alterations in fucosylation are a hallmark of many cancers and have been implicated in various stages of tumorigenesis, including proliferation, invasion, and metastasis. frontiersin.orgfrontiersin.org

Aberrant fucosylation is a well-established signature of malignant transformation. frontiersin.org Cancer cells often exhibit significant changes in the expression of fucosylated glycans on their surface compared to normal cells. researchgate.net These alterations can profoundly impact cell-cell adhesion, cell-matrix interactions, and signaling pathways, ultimately driving tumor progression and the metastatic cascade. frontiersin.org

Increased levels of fucosylation have been causally linked to several tumorigenic properties. frontiersin.org For instance, the overexpression of certain fucosyltransferases (FUTs), the enzymes responsible for fucosylation, is a common feature in many cancers. researchgate.netoncotarget.com Elevated FUT8 expression, in particular, has been associated with increased malignancy and metastasis in various cancers, including lung and liver cancer. researchgate.netoncotarget.com This enzyme catalyzes core fucosylation, the addition of fucose to the N-glycan core, which can modulate the function of key proteins involved in cell adhesion and signaling, such as integrins and growth factor receptors like EGFR. frontiersin.org

The presence of specific fucosylated antigens, such as sialyl Lewis antigens, on the surface of cancer cells is strongly correlated with poor prognosis and decreased patient survival. frontiersin.org These fucosylated structures can mediate the adhesion of cancer cells to endothelial cells, a critical step in the metastatic process. frontiersin.org Furthermore, altered fucosylation has been implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. frontiersin.org

Table 1: Impact of Altered Fucosylation in Preclinical Cancer Models

Cancer TypeKey Fucosylation AlterationObserved Effect in Preclinical ModelsReference(s)
Lung CancerUpregulation of FUT8Promotes tumor cell proliferation, invasion, and metastasis. researchgate.netfrontiersin.org
Hepatocellular Carcinoma (HCC)Increased core fucosylationAssociated with tumor progression and higher metastatic potential. oncotarget.com
Colorectal CancerOverexpression of fucosylated antigensCorrelated with increased cell survival, proliferation, and invasion. frontiersin.org
Breast CancerExpression of H2 and Lewisy epitopesSuggested as markers for cancer stem cell enrichment. frontiersin.org
MelanomaAltered fucosylationCan restrain the metastatic capacity of melanoma cells. frontiersin.org
Cholangiocarcinoma (CCA)L-fucose treatmentInhibited tumor growth, metastasis, and angiogenesis in xenograft models. nih.gov

The critical role of fucosylation in cancer has spurred the development of inhibitors and analogs to target this pathway for therapeutic purposes. These compounds aim to block the synthesis or transfer of fucose, thereby preventing the formation of aberrant fucosylated structures on cancer cells.

Several fucosylation inhibitors have been developed and evaluated in preclinical models. nih.govoup.com These inhibitors are often structural mimics of fucose that interfere with the fucose salvage pathway or the de novo synthesis of GDP-fucose, the activated sugar donor for fucosylation reactions. pnas.org For example, 2-fluorofucose (2-FF) and its derivatives are metabolic inhibitors that have shown anti-cancer effects in vitro and in vivo. oup.comchemrxiv.orgru.nl These compounds can reduce the expression of fucosylated glycans on the surface of cancer cells, leading to various anti-tumor effects. oup.com

Preclinical studies have demonstrated that fucosylation inhibitors can induce apoptosis in prostate cancer cells and inhibit their proliferation. oup.com In mouse models of various cancers, including colorectal carcinoma and breast cancer, oral administration of fucosylation inhibitors has been shown to delay tumor growth. ru.nl The mechanism of action for these inhibitors can be multifaceted, including direct effects on tumor cells and indirect effects on the tumor microenvironment and immune cells. nih.gov For instance, inhibiting fucosylation can enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism of anti-tumor immunity. ru.nl

The development of potent and selective fucosylation inhibitors remains an active area of research. chemrxiv.org The use of these inhibitors in preclinical models provides valuable insights into the functional consequences of blocking fucosylation and helps to validate this pathway as a therapeutic target in cancer.

Table 2: Preclinical Evaluation of Fucosylation Inhibitors and Analogs

Inhibitor/AnalogMechanism of ActionPreclinical ModelKey FindingsReference(s)
SGN-2FFSmall-molecule inhibitor of glycoprotein (B1211001) fucosylationMouse modelsDemonstrated encouraging preclinical antitumor activity. nih.gov
Fucotrim I and Fucotrim IIMetabolic fucosylation inhibitorsProstate cancer cells (in vitro)Induced apoptosis and inhibited cell proliferation. oup.com
2-fluorofucose (2-FF)Metabolic inhibitor of fucosylationMouse models (colorectal carcinoma, breast cancer)Delayed tumor growth. ru.nl
A2FF1P and B2FF1PProtected 2-fluorofucose 1-phosphate derivativesTHP1 cells (in vitro)Efficiently inhibited cellular fucosylation with higher potency than 2-FF. chemrxiv.orgru.nl
L-fucose---Cholangiocarcinoma xenograft modelsInhibited tumor progression, metastasis, and angiogenesis. nih.gov
Carbafucose 8βMetabolic fucosylation inhibitorCell culturePotently blocks cellular fucosylation. pnas.org

Future Directions and Advanced Research Considerations for L 6 13c Fucose Studies

Integration of 13C-Tracing Data with Multi-Omics Platforms (e.g., Glycoproteomics, Transcriptomics)

The integration of data from L-[6-13C]fucose tracing with other "omics" platforms provides a holistic view of cellular function, connecting metabolic activity with gene expression and protein function. researchgate.netmdpi.com This multi-omics approach allows researchers to move from identifying if fucosylation is altered to understanding how and why these changes occur and what their functional consequences are. researchgate.net

By combining stable isotope tracing with mass spectrometry-based glycoproteomics, the specific proteins and glycosylation sites that incorporate the 13C-labeled fucose can be identified. thno.orgneb.com For example, studies have successfully used mass spectrometry to identify hundreds of unique intact glycopeptides, revealing that core-fucosylated glycans can be a large proportion of complex N-glycans. thno.org When this compound is used, the resulting mass shift definitively tracks the fate of exogenous fucose into these specific glycan structures on specific proteins. oup.comnih.gov This allows for the quantitative analysis of fucosylation on key proteins, such as the folate receptor α (FOLR1) in cancer cells, linking changes in fucosylation to cellular processes like the epithelial-mesenchymal transition (EMT). thno.org

Furthermore, integrating this glycoproteomic data with transcriptomics can reveal correlations between the fucosylation status of proteins and the expression levels of relevant genes. thno.org A prime example is the study of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans. researchgate.net Research has shown that the expression of FUT8, the enzyme that creates core-fucosylated structures, can be significantly upregulated during biological processes like HGF-induced EMT in liver cancer cell lines. thno.org By using this compound tracing alongside transcriptomic analysis, a direct line can be drawn from the increased expression of a specific FUT gene to the increased incorporation of fucose into the glycan structures of target proteins. This integrated approach provides powerful, multi-layered evidence to explain the molecular mechanisms driving changes in cell physiology. nih.gov

Table 1: Examples of Multi-Omics Integration with Fucose Tracing

Omics Platform Information Gained Example Application with this compound
Glycoproteomics Identifies specific proteins and sites of fucosylation. neb.com Pinpointing which glycoproteins incorporate exogenous fucose and quantifying changes in site-specific fucosylation during disease progression. thno.org
Transcriptomics Measures the expression levels of genes, including those for FUTs and enzymes in fucose metabolic pathways. thno.org Correlating increased FUT8 mRNA levels with a measured increase in core fucosylation using this compound. thno.org

| Metabolomics | Quantifies the intracellular pool of metabolites, including nucleotide sugars like GDP-fucose. mdpi.com | Tracing the conversion of this compound into L-[1-13C]fucose-1-phosphate and subsequently into GDP-[6-13C]fucose. |

Development of Advanced Computational Models for 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. d-nb.info It relies on feeding cells a 13C-labeled substrate, like this compound, and then measuring the labeling patterns in downstream metabolites. nih.gov These patterns are then used to constrain a computational model of the cell's metabolic network, allowing for the calculation of fluxes throughout the network. nih.gov

The development of advanced computational models is crucial for accurately interpreting the data from this compound tracing experiments. sci-hub.se Early models were often limited in scope, but modern approaches aim to incorporate genome-scale models to provide a more comprehensive view of cellular metabolism. plos.org A key challenge has been the development of standardized formats and powerful software that can handle the complexity of these networks and the associated isotope labeling data. nih.govfrontiersin.org

To address this, modeling languages like FluxML have been developed to provide a universal format for describing 13C-MFA models, facilitating their exchange and reuse. frontiersin.org These models must include reaction stoichiometry, atom transitions for each reaction, and experimental data configurations. frontiersin.org Software tools such as INCA and Metran have incorporated frameworks like the Elementary Metabolite Unit (EMU) to efficiently solve the complex isotopomer balance equations required for flux calculation. nih.gov

When applied to this compound, these advanced models can distinguish and quantify the flux of fucose through the two primary pathways for GDP-fucose synthesis: the de novo pathway (which starts from glucose) and the salvage pathway (which utilizes exogenous fucose). nih.gov By tracing the incorporation of 13C from fucose, researchers can determine the relative contribution of the salvage pathway to the total GDP-fucose pool, which is the donor substrate for all fucosylation reactions. nih.govresearchgate.net This is critical for understanding how cells regulate fucosylation and how this regulation might be perturbed in diseases like cancer. d-nb.info

Table 2: Key Components and Tools for Advanced 13C-MFA

Component/Tool Description Relevance to this compound Studies
Metabolic Network Model A comprehensive map of biochemical reactions within the cell, including compartmentalization (e.g., cytosol, mitochondria). nih.gov Must include both the de novo and salvage pathways for GDP-fucose synthesis to accurately model fucose metabolism. nih.gov
Atom Transitions Detailed mapping of how carbon atoms are rearranged in each metabolic reaction. frontiersin.org Essential for predicting the labeling pattern of metabolites downstream of this compound.
FluxML A standardized language for describing 13C-MFA models, improving reproducibility and model sharing. frontiersin.org Allows for clear and unambiguous definition of fucose metabolism models for use across different software platforms.

| INCA, Metran | User-friendly software packages that implement efficient algorithms (e.g., EMU framework) to calculate metabolic fluxes from labeling data. nih.gov | Provide the computational engine to solve for fluxes through fucose metabolic pathways based on mass spectrometry data. |

High-Resolution Spatial and Temporal Tracing of this compound in Complex Biological Systems

A significant frontier in metabolic research is the ability to track metabolic processes not just in bulk, but with high spatial and temporal resolution. frontiersin.org Traditional methods that rely on analyzing extracts from cell cultures or tissues lose this critical information. acs.org Future studies using this compound will increasingly employ advanced techniques to visualize where and when fucose is being utilized within complex biological systems, from single cells to whole organisms. nih.gov

Spatial Tracing: To understand metabolic heterogeneity within a tissue, it is essential to visualize the distribution of metabolites at a cellular level. nih.gov Techniques like imaging mass spectrometry are emerging as powerful tools for this purpose. nih.gov For instance, the 13C-SpaceM method combines imaging mass spectrometry with microscopy to achieve spatial, single-cell isotope tracing. nih.gov While developed using 13C-glucose, this approach is directly transferable to this compound. It would enable researchers to map the incorporation of fucose into the glycans of individual cells within a tumor microenvironment, potentially revealing distinct metabolic phenotypes between cancer cells and surrounding stromal or immune cells.

Temporal Tracing: Metabolic fluxes are not always constant; they can change rapidly in response to stimuli or developmental cues. rsc.org Isotopically non-stationary 13C-MFA (INST-MFA) is an advanced method that addresses this by analyzing how the isotopic labeling of metabolites changes over short time courses after the introduction of the tracer. frontiersin.orgoup.com This provides a dynamic snapshot of metabolism, which is impossible to obtain from steady-state analysis. frontiersin.org Applying INST-MFA with this compound could reveal the kinetics of the fucose salvage pathway, showing how quickly cells can switch to using external fucose.

For in vivo studies, hyperpolarized 13C magnetic resonance imaging (MRI) offers a revolutionary way to monitor metabolism in real-time. acs.orgstanford.edu By dramatically increasing the signal of a 13C-labeled substrate, this technique allows for the non-invasive imaging of the substrate's uptake and conversion into downstream products with high temporal (seconds) and spatial (millimeters) resolution. acs.org The application of hyperpolarized this compound could enable the visualization of fucose uptake and metabolism in tumors or inflamed tissues within a living organism, providing invaluable diagnostic and prognostic information.

Table 3: Advanced Techniques for High-Resolution Fucose Tracing

Technique Resolution Type Principle Potential Application with this compound
Imaging Mass Spectrometry (e.g., 13C-SpaceM) Spatial Mass spectrometry is used to create an image of the distribution of 13C-labeled molecules across a tissue section. nih.gov Visualizing metabolic heterogeneity by mapping fucosylation patterns in different cell types within a tumor. nih.gov
Isotopically Non-Stationary MFA (INST-MFA) Temporal Measures the rate of 13C label incorporation over time to calculate dynamic fluxes. frontiersin.orgoup.com Determining the kinetic parameters and responsiveness of the fucose salvage pathway.

| Hyperpolarized 13C MRI | Spatial & Temporal | The nuclear spin polarization of the 13C nucleus is dramatically enhanced, allowing for real-time MR imaging of its metabolic fate in vivo. acs.orgstanford.edu | Non-invasively imaging fucose uptake in specific organs or tumors to assess disease status or response to therapy. |

Q & A

Q. How is L-[6-13C]fucose utilized as an internal standard in LC/MRM-MS assays for quantifying endogenous fucose in biological samples?

this compound serves as an internal standard to minimize interference from endogenous fucose due to its low natural abundance in mammalian tissues. By spiking samples with this isotopically labeled analog, researchers can achieve high-precision quantification via mass spectrometry. Calibration curves with correlation coefficients (R² ≥ 0.9993) validate linearity across biological concentration ranges, ensuring accurate normalization .

Q. Why is this compound preferred over other isotopic labels when analyzing fucose metabolism in mammalian tissues?

The ¹³C label at the C6 position avoids interference from endogenous fucose, which typically exists at trace levels in biological systems. This specificity reduces isotopic dilution effects, making it ideal for metabolic tracing in vivo. Additionally, the stable carbon-13 isotope provides robust signal differentiation in mass spectrometry without radioactive hazards .

Q. What experimental protocols are recommended for validating the purity of this compound in synthetic applications?

Purity validation requires a combination of NMR (to confirm isotopic enrichment at C6) and LC/MS (to assess chemical and isotopic purity). For NMR, compare ¹³C spectra against unlabeled fucose to verify the absence of unlabeled contaminants. In LC/MS, monitor for mass shifts (e.g., +1 Da for ¹³C) and ensure >98% isotopic enrichment .

Advanced Research Questions

Q. What synthetic strategies are recommended for incorporating this compound into oligosaccharides to ensure optimal isotopic enrichment for NMR-based binding studies?

Use chemoenzymatic synthesis with ¹³C-labeled fucosyltransferases or chemical glycosylation with activated this compound donors (e.g., fucosyl trichloroacetimidates). The latter approach allows precise control over regioselectivity and minimizes isotopic scrambling. Post-synthesis, validate enrichment via ¹H-¹³C HSQC NMR to confirm site-specific labeling .

Q. How does isotopic labeling with this compound enhance sensitivity in metabolic flux analysis compared to uniformly labeled substrates?

Position-specific labeling (e.g., C6) reduces spectral overlap in NMR and simplifies mass isotopomer distribution analysis in MS. For example, in glycolysis or glycan biosynthesis, tracking the C6 label provides distinct flux signatures for downstream metabolites like GDP-fucose, enabling precise mapping of pathway activity without confounding signals from uniformly labeled substrates .

Q. What are the key considerations for designing time-resolved tracer studies using this compound in dynamic glycosylation pathways?

  • Sampling intervals: Align with the turnover rate of target glycoproteins (e.g., hours for cell-surface glycans vs. days for serum glycoproteins).
  • Quenching methods: Rapid metabolic quenching (e.g., liquid nitrogen snap-freezing) preserves isotopic incorporation states.
  • Data normalization: Use parallel experiments with unlabeled fucose to correct for natural isotope abundance in MS data .

Q. How can researchers reconcile contradictory results from this compound tracer studies in different model systems (e.g., murine vs. human cell lines)?

System-specific factors like fucose salvage pathway activity or differential expression of fucosyltransferases may cause discrepancies. Perform comparative flux analysis with knockout cell lines (e.g., FXKO cells lacking de novo fucose synthesis) to isolate salvage pathway contributions. Cross-validate findings using orthogonal methods like RNA-seq or enzymatic activity assays .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions investigating this compound tracer distribution in glycosylation pathways?

  • Feasible: Ensure access to ¹³C-NMR or high-resolution MS for detection.
  • Novel: Focus on understudied pathways (e.g., core fucosylation in cancer immunotherapy).
  • Ethical: Use non-radioactive labels to comply with biosafety guidelines.
  • Relevant: Align with translational goals, such as biomarker discovery for congenital disorders of glycosylation (CDG) .

Q. What statistical approaches are optimal for analyzing time-course data from this compound pulse-chase experiments?

Compartmental modeling (e.g., SAAM II or COPASI) integrates tracer kinetics with metabolic network constraints. Bayesian hierarchical models account for biological variability, while ANOVA with post-hoc tests identifies significant differences in isotopic incorporation rates across experimental groups .

Data Validation & Reproducibility

Q. How should researchers address potential artifacts in this compound labeling studies caused by isotopic exchange or microbial contamination?

  • Isotopic exchange: Pre-treat samples with phosphatase inhibitors to prevent enzymatic dephosphorylation of labeled metabolites.
  • Microbial contamination: Use axenic cell cultures and include negative controls (e.g., antibiotic-treated samples) in experimental design.
  • Validation: Cross-check MS/MS fragmentation patterns with synthetic standards to confirm label retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.